6-tert-Butylbenzothiazole
Description
Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research
Benzothiazole, a bicyclic heterocyclic compound, and its derivatives represent a cornerstone in modern chemical research, particularly in the fields of medicinal and materials science. pharmatutor.orgresearchgate.netjddtonline.info The benzothiazole nucleus is considered a "privileged" scaffold, meaning its structure is frequently found in compounds with significant biological activity. pharmatutor.orgresearchgate.net This has led to extensive research into a wide array of substituted benzothiazoles, which have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties. jddtonline.infochemistryjournal.netekb.eg The versatility of the benzothiazole ring allows for structural modifications at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets or to create novel materials. pharmatutor.orgchemistryjournal.net Consequently, the synthesis and functionalization of benzothiazole derivatives remain a highly active area of investigation, with thousands of compounds being reported in scientific literature. ekb.eg
Overview of Heterocyclic Compound Research with a Focus on Benzothiazoles
Heterocyclic chemistry is a vast and vital branch of organic chemistry, as heterocyclic compounds are ubiquitous in nature and form the basis for a majority of pharmaceutical drugs. These cyclic compounds, which contain at least one atom other than carbon within their ring system, exhibit a wide range of chemical and physical properties. Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a prominent class within this group. researchgate.netjddtonline.info Research in this area often focuses on developing novel synthetic methodologies to access these complex structures efficiently and sustainably. researchgate.net Common strategies for synthesizing the benzothiazole core include the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. researchgate.netorganic-chemistry.org Modern synthetic approaches, such as microwave-assisted synthesis and the use of green catalysts, are continuously being developed to improve reaction yields and environmental compatibility. researchgate.net The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms in the benzothiazole ring system provide unique electronic characteristics and opportunities for diverse chemical transformations, making them attractive targets for both academic and industrial research. ekb.eg
Scope and Research Trajectories Pertaining to 6-tert-Butylbenzothiazole
Within the extensive family of benzothiazole derivatives, this compound serves as a specific example of a substituted benzothiazole. The introduction of a tert-butyl group at the 6-position of the benzothiazole core is expected to significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, due to the steric bulk and electron-donating nature of the tert-butyl group. While direct and extensive research focusing solely on this compound as an end-product is not widely documented in the available literature, its primary importance lies in its role as a key chemical intermediate. It serves as a foundational building block for the synthesis of more complex and functionally diverse molecules. Research trajectories involving this compound are therefore primarily concerned with its preparation and subsequent chemical modification to create novel derivatives for various applications, including pharmaceuticals and materials science. The study of this compound and its reactivity provides insights into how substitution on the benzene ring of the benzothiazole scaffold can be leveraged to develop new chemical entities with desired properties.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are well-established, detailed experimental data such as melting and boiling points are not extensively reported in the reviewed scientific literature, which primarily focuses on its more complex derivatives.
| Property | Value | Source |
| IUPAC Name | 6-tert-butyl-1,3-benzothiazole | N/A |
| CAS Number | 939804-09-8 | N/A |
| Molecular Formula | C₁₁H₁₃NS | N/A |
| Molecular Weight | 191.30 g/mol | N/A |
| Physical State | Yellow oil | lookchem.com |
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound, while not detailed in dedicated publications, can be inferred from general and well-established methods for preparing substituted benzothiazoles. researchgate.netorganic-chemistry.org The most common and versatile approach involves the cyclocondensation reaction of a corresponding 2-aminothiophenol (B119425) with a suitable one-carbon electrophile.
For this compound, a plausible synthetic route would start from 4-tert-butylaniline . This starting material would first be converted to 2-amino-5-tert-butylthiophenol . The subsequent reaction of this thiophenol derivative with a reagent such as formic acid or dimethylformamide would lead to the closure of the thiazole ring, yielding the final product, this compound.
Alternative strategies reported for the synthesis of the benzothiazole scaffold include the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net These methods offer various pathways for chemists to access the core structure, which can be adapted for the specific synthesis of the 6-tert-butyl derivative.
Reactivity and Research Applications
The reactivity of this compound is governed by the chemical nature of the benzothiazole ring system and the influence of the tert-butyl substituent. The benzothiazole core is an aromatic system with a relatively electron-deficient thiazole ring, making it susceptible to certain types of chemical modifications.
The primary research application of this compound is as a chemical intermediate in organic synthesis. Its structure is a valuable scaffold that can be further functionalized to produce a wide range of derivatives with potential applications in various fields. For example, the benzothiazole ring can be functionalized at the 2-position, which is a common site for introducing further diversity.
The tert-butyl group at the 6-position plays a crucial role in modulating the properties of the resulting derivatives. Its steric bulk can influence the conformation of the molecule and its interactions with biological targets. Furthermore, its lipophilic nature can enhance the solubility of the compound in nonpolar solvents and affect its pharmacokinetic profile in medicinal chemistry applications.
While specific research detailing the use of this compound in materials science or as a catalyst is not prominent, the broader class of benzothiazole derivatives has been explored for applications in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and polymers due to their unique photophysical properties. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
6-tert-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3 |
InChI Key |
SMZWFDRXFKJJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=CS2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 6 Tert Butylbenzothiazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization of 6-tert-Butylbenzothiazole
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. High-resolution NMR provides detailed information about the chemical environment of individual protons and carbon atoms within the this compound molecule.
Proton NMR Spectral Analysis and Assignment for this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) ring and the aliphatic protons of the tert-butyl group. While specific spectral data for this compound is not widely published, analysis of the closely related isomer, 2-tert-butylbenzothiazole, provides valuable insight into the expected chemical shifts and coupling patterns. clockss.org
For 2-tert-butylbenzothiazole, the tert-butyl protons appear as a sharp singlet, a characteristic feature due to the nine equivalent protons. clockss.org A similar singlet is anticipated for the tert-butyl group at the 6-position of this compound. The aromatic region of the spectrum for the 6-tert-butyl isomer would be more complex than the parent benzothiazole due to the substituent effect of the tert-butyl group. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would exhibit characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons. For comparison, the aromatic protons of 2-tert-butylbenzothiazole appear in the range of δ 7.46-8.00 ppm. clockss.org A similar range is expected for this compound, with specific shifts influenced by the electron-donating nature of the tert-butyl group. The proton at C-2 would likely appear as a singlet at a downfield chemical shift.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.3 | Singlet (s) | N/A |
| H-4 | ~7.8-8.0 | Doublet (d) | ~8.5 |
| H-5 | ~7.5-7.7 | Doublet of Doublets (dd) | ~8.5, ~2.0 |
| H-7 | ~8.0-8.2 | Doublet (d) | ~2.0 |
| H-2 | ~9.0 | Singlet (s) | N/A |
Note: The data in this table is predicted based on known substituent effects and data from similar compounds.
Carbon-13 NMR Spectroscopy for Structural Confirmation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the benzothiazole ring and the tert-butyl group. The spectrum of 2-tert-butylbenzothiazole shows the carbons of the tert-butyl group at approximately δ 31.3 ppm (methyl groups) and δ 39.1 ppm (quaternary carbon). clockss.org Similar chemical shifts are expected for the 6-tert-butyl isomer.
The aromatic and heterocyclic carbons will resonate at lower field. In 2-tert-butylbenzothiazole, the benzothiazole carbons appear between δ 122.3 and 154.5 ppm, with the carbon at the 2-position (C-2) being significantly deshielded (δ 167.1 ppm) due to its position between two heteroatoms. clockss.org For this compound, the C-6 carbon, being attached to the tert-butyl group, would show a characteristic chemical shift, and the other aromatic carbons would be influenced by its substitution.
Interactive Data Table: ¹³C NMR Data for 2-tert-Butylbenzothiazole clockss.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C(C H₃)₃ | 31.3 |
| C (CH₃)₃ | 39.1 |
| Aromatic/Heterocyclic Cs | 122.3, 122.5, 125.1, 125.3, 133.4, 154.5 |
| C-2 | 167.1 |
Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₃NS), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula.
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺·). A characteristic and often base peak in the spectrum would arise from the loss of a methyl radical (·CH₃) to form the [M-15]⁺ ion, followed by the loss of isobutylene (B52900) to form a stable cation. The fragmentation of 4,5,6,7-tetrahydro-4-tert-butylbenzothiazole shows a major decomposition related to the loss of the tert-butyl substituent. aip.org A similar fragmentation pathway is anticipated for this compound, where the cleavage of the tert-butyl group is a dominant process. The fragmentation of the benzothiazole ring itself would lead to characteristic ions, such as those corresponding to the loss of HCN. nist.gov
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify functional groups. The spectra of this compound will be dominated by vibrations of the benzothiazole ring system and the tert-butyl group.
The IR spectrum of the parent benzothiazole shows characteristic peaks for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net The C-S stretching vibration typically appears at lower frequencies. For this compound, additional strong bands corresponding to the C-H stretching and bending vibrations of the tert-butyl group are expected around 2960 cm⁻¹ and in the 1400-1300 cm⁻¹ region, respectively. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-S and C-C vibrations of the ring system. denauast.ir
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, has been determined. researchgate.net
This structure reveals a planar benzothiazole ring system. researchgate.net It is expected that the benzothiazole core of this compound would also be planar. The tert-butyl group would be positioned on the benzene ring, and its orientation would be such to minimize steric hindrance with the neighboring atoms. The crystal packing would likely be influenced by weak van der Waals interactions and potential π-π stacking of the aromatic rings.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Derivatives of Benzothiazoles
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule, its radical derivatives can be generated and studied by EPR.
Studies on related benzothiazole systems have shown that radical species can be formed, for example, during vulcanization processes or through redox reactions. cmu.edu The thermal decomposition of thiuram sulfides in the presence of benzothiazoles has been shown to generate persulfenyl radicals that can be detected by EPR. cmu.edu Furthermore, the reaction of N-tert-butyl-2-benzothiazolesulphenamide can proceed through a homolytic decomposition pathway, forming radical intermediates that have been studied by EPR. researchgate.net It is plausible that radical cations or anions of this compound could be generated electrochemically or through chemical oxidation/reduction, which would then be amenable to EPR analysis to probe the distribution of the unpaired electron spin density across the molecule.
Theoretical and Computational Chemistry of 6 Tert Butylbenzothiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry and reactivity.
Density Functional Theory (DFT) has become a standard and reliable method for studying organic molecules, offering a favorable balance between computational cost and accuracy. scirp.org DFT studies on benzothiazole (B30560) and its derivatives typically employ functionals like B3LYP or M06 combined with basis sets such as 6-31+G(d,p) to perform geometry optimization. scirp.orgrsc.org This process determines the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
For 6-tert-butylbenzothiazole, DFT calculations would optimize the geometry of the fused benzothiazole ring system and the attached tert-butyl group. The results of such calculations allow for a detailed structural characterization, as illustrated by the representative data in the table below. These theoretical structures serve as a crucial foundation for further computational analysis. scirp.org
Table 1: Representative Calculated Geometrical Parameters for this compound (Optimized using DFT/B3LYP/6-31+G(d,p)) Note: This data is representative and based on typical values for similar benzothiazole structures.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Parameter | Value | Parameter | Value |
| C-S | 1.765 | C-S-C | 89.5 |
| C=N | 1.305 | C-N=C | 112.1 |
| C(Aryl)-C(tert-Butyl) | 1.540 | N-C-C(Aryl) | 115.3 |
| C(tert-Butyl)-C(Methyl) | 1.535 | C(Aryl)-C-C(Aryl) | 120.5 |
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov
In this compound, the HOMO is typically localized over the electron-rich benzothiazole ring system, particularly the sulfur and nitrogen atoms. The LUMO is also distributed across the π-conjugated system. The electron-donating tert-butyl group can influence the energy of these orbitals. DFT calculations provide precise energy values for these orbitals and map their spatial distribution. scirp.org
Table 2: Representative Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound Note: This data is representative and based on typical values for similar benzothiazole structures.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (Eg) | 5.15 | LUMO-HOMO energy difference, indicating kinetic stability |
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the bulky tert-butyl group around the single bond connecting it to the benzene (B151609) ring.
While the benzothiazole core is rigid and planar, the orientation of the tert-butyl group's methyl groups relative to this plane can vary. Computational methods can map the potential energy surface by systematically rotating this group (i.e., varying the dihedral angle) to identify the most stable (lowest energy) conformer and any energy barriers to rotation. This analysis is important as the preferred conformation can influence how the molecule interacts with other species and its packing in the solid state. Due to steric hindrance, the rotation is not entirely free, and certain staggered conformations are energetically favored over eclipsed ones.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net For this compound, these calculations can predict the π→π* and n→π* transitions characteristic of the conjugated benzothiazole system.
Vibrational Spectra (IR and Raman): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the vibrational modes of the molecule and can be used to simulate an IR or Raman spectrum. This helps in assigning experimental peaks to specific bond stretches, bends, and torsions within the molecule.
NMR Spectra: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts. This allows for the prediction of ¹H and ¹³C NMR spectra, providing a powerful method for structure verification and assignment of experimental resonances.
Table 3: Representative Predicted Spectroscopic Data for this compound Note: This data is representative and based on typical computational outputs.
| Spectroscopic Method | Predicted Parameter | Typical Value/Range |
|---|---|---|
| UV-Vis (TD-DFT) | Maximum Absorption Wavelength (λmax) | ~290-320 nm |
| IR (DFT) | C=N Stretch Frequency | ~1550-1600 cm-1 |
| ¹³C NMR | Chemical Shift (C-tert-Butyl, quaternary) | ~35 ppm |
| ¹H NMR | Chemical Shift (tert-Butyl protons) | ~1.3-1.4 ppm |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating and characterizing the energies of transition states and intermediates. rsc.org For a molecule like this compound, this could involve several types of reactions.
For instance, in the context of rubber vulcanization chemistry where related benzothiazoles act as accelerators, computational models can be used to study the formation of active sulfurating species. cmu.edukglmeridian.com Although this compound is not a standard accelerator, the principles apply. DFT calculations can model the homolytic or heterolytic cleavage of bonds, the interaction with sulfur, and the subsequent reactions that lead to cross-linking. researchgate.netresearchgate.net
Furthermore, the reactivity of the benzothiazole ring itself, such as its susceptibility to electrophilic or nucleophilic attack, can be explored. The molecular electrostatic potential (MEP) map, which can be calculated using DFT, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting the most likely sites for reaction. scirp.org For this compound, the nitrogen and sulfur atoms are typically the most nucleophilic sites.
Reactivity and Transformational Chemistry of 6 Tert Butylbenzothiazole
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Core
The benzothiazole system's benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS). The fused thiazole (B1198619) ring generally acts as a deactivating group, making the benzene portion less reactive than benzene itself. However, the presence of the activating tert-butyl group at the C6 position influences the regioselectivity and rate of these reactions.
The tert-butyl group is an ortho-, para-director. In the context of the 6-tert-butylbenzothiazole molecule, the positions ortho to the tert-butyl group are C5 and C7, and the position para is C4 (in relation to the C7a-C4 bond axis). Therefore, electrophilic attack is preferentially directed to these positions.
A notable example of EAS on the benzothiazole core is nitration. Studies on unsubstituted benzothiazole show that nitration with nitric acid in the presence of sulfuric acid yields a mixture of all four possible isomers (4-nitro, 5-nitro, 6-nitro, and 7-nitro), with the 6-nitro isomer being the predominant product. lookchem.com For this compound, the directing effect of the tert-butyl group will guide the incoming nitro group primarily to the C5 and C7 positions. The bulky nature of the tert-butyl group can sterically hinder the adjacent C5 and C7 positions to some extent, potentially influencing the ratio of the resulting isomers. libretexts.org
Common electrophilic aromatic substitution reactions applicable to the this compound core are summarized in the table below.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 6-tert-Butyl-5-nitrobenzothiazole, 6-tert-Butyl-7-nitrobenzothiazole |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5-Bromo-6-tert-butylbenzothiazole, 7-Bromo-6-tert-butylbenzothiazole |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid, this compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-tert-butylbenzothiazole, 7-Acyl-6-tert-butylbenzothiazole |
This table is based on established principles of electrophilic aromatic substitution. masterorganicchemistry.commsu.eduyoutube.com
Nucleophilic Reactions at the Thiazole Ring
The thiazole portion of the benzothiazole ring is susceptible to nucleophilic attack, primarily at the C2 position. mdpi.com The proton at C2 is acidic, and its removal can facilitate reactions with electrophiles, but the carbon itself is electrophilic and can react with nucleophiles, especially if a leaving group is present or if the ring is activated.
A versatile method for the functionalization of the C2 position involves the activation of the C2-H bond. For instance, benzothiazoles can react with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. These intermediates are highly reactive towards a variety of nucleophiles. This strategy allows for the regioselective introduction of oxygen- and nitrogen-centered nucleophiles under mild conditions, yielding C2-ethers and C2-amines, respectively. researchgate.netfao.org
The general scheme for this two-step C2-functionalization is as follows:
Activation: Benzothiazole + PPh₃ → Benzothiazol-2-yl-triphenylphosphonium salt
Substitution: Benzothiazol-2-yl-triphenylphosphonium salt + Nu⁻ → 2-Nu-Benzothiazole + PPh₃
This methodology is applicable to a range of substituted benzothiazoles and diverse nucleophiles, as detailed in the following table.
| Nucleophile Type | Example Nucleophile | C2-Substituted Product |
| Oxygen-centered | Phenoxides (ArO⁻) | 2-Aryloxybenzothiazoles |
| Alkoxides (RO⁻) | 2-Alkoxybenzothiazoles | |
| Nitrogen-centered | Anilines (ArNH₂) | 2-(Aryl-amino)benzothiazoles |
| Alkylamines (RNH₂) | 2-(Alkyl-amino)benzothiazoles | |
| Sulfur-centered | Thiols (RSH) | 2-(Alkylthio)benzothiazoles |
Data synthesized from studies on C-H functionalization of benzothiazoles. researchgate.netfao.orgmdpi.com
Radical Reactions Involving this compound
Radical reactions offer alternative pathways for the functionalization of this compound. These reactions are typically initiated by the homolytic cleavage of a radical initiator, such as peroxides or nitrites, which generates reactive radical species. mdpi.commdpi.comnih.gov For example, di-tert-butyl peroxide (DTBP) or tert-butyl nitrite (B80452) (TBN) can thermally decompose to produce tert-butoxy (B1229062) radicals (t-BuO•). mdpi.commdpi.com
These initiator radicals can then abstract a hydrogen atom from a substrate to generate a new carbon-centered radical, which can undergo further reactions. While the aromatic C-H bonds of the benzothiazole core are relatively strong, radical reactions could potentially be initiated at the tert-butyl group's C-H bonds, although these are also quite strong. A more likely scenario involves the reaction with a pre-functionalized benzothiazole derivative.
The thermal decomposition of benzothiazole derivatives can proceed through radical pathways. youtube.comwikipedia.org A relevant study on the thermal decomposition of 2-alkylthiobenzothiazoles demonstrated that these compounds can undergo isomerization and decomposition via mechanisms involving homolytic bond cleavage. rsc.org
Under thermal stress, the C-S bond or S-Alkyl bond in a 2-alkylthiobenzothiazole can break homolytically, generating a benzothiazol-2-ylthiyl radical and an alkyl radical. These reactive intermediates can then recombine in different ways, abstract hydrogen atoms from other molecules, or undergo elimination reactions.
Similarly, the C-C bond between the aromatic ring and the tert-butyl group in this compound could undergo homolytic cleavage under high-temperature conditions (e.g., pyrolysis). This would generate a 6-benzothiazolyl radical and a highly stable tert-butyl radical. researchgate.net
Possible Homolytic Cleavage Pathways:
Pathway A (Side-chain cleavage): 6-t-Bu-BT-2-SR → 6-t-Bu-BT-2-S• + •R
Pathway B (Aryl C-C cleavage): 6-t-Bu-BT → •t-Bu + 6-Benzothiazolyl radical
These radical decomposition pathways are significant in understanding the thermal stability of such compounds and in the context of high-temperature applications or mass spectrometry fragmentation patterns. The stability of the resulting radicals, such as the tertiary tert-butyl radical, plays a crucial role in the favorability of these pathways. researchgate.net
Heterocyclic Ring-Opening and Ring-Closing Transformations
The benzothiazole ring is generally stable, but under specific conditions, it can participate in ring-opening and ring-closing reactions. These transformations are often mediated by strong nucleophiles or electrophiles, or through photochemical processes.
Nucleophilic attack can lead to the cleavage of the thiazole ring. While this compound itself is not highly susceptible to this, derivatives with strong electron-withdrawing groups are more prone to such reactions. For example, 6-nitrobenzothiazole (B29876) reacts with methoxide (B1231860) ions to form a ring-opened 2-methoxymethyleneamino-5-nitrobenzenethiolate anion. The electron-donating nature of the tert-butyl group would disfavor such a reaction compared to the activating nitro group.
Conversely, ring-closing or ring-contraction reactions are important synthetic routes to functionalized benzothiazoles. A notable example is the nucleophile-induced ring contraction of 1,4-benzothiazines to yield 1,3-benzothiazole derivatives. beilstein-journals.org In this type of transformation, a nucleophile attacks an electrophilic center in the benzothiazine ring, leading to the cleavage of an S-C bond. The resulting intermediate then undergoes an intramolecular cyclization to form the more stable five-membered benzothiazole ring. beilstein-journals.orgnih.gov
This strategy highlights a synthetic pathway where a larger, pre-functionalized heterocyclic system is transformed into a substituted benzothiazole core, offering an alternative to building the ring system from scratch.
Derivatization Strategies of this compound for Functional Material Development
The this compound scaffold serves as a building block for a variety of functional materials, leveraging derivatization of both the benzene and thiazole rings.
Derivatization of the Benzene Ring: As discussed in section 5.1, electrophilic aromatic substitution allows for the introduction of functional groups such as nitro, halogen, or acyl groups at the C5 and C7 positions. These groups can be further modified. For instance, a nitro group can be reduced to an amine, which can then be converted into amides or used in the synthesis of azo dyes. The synthesis of benzothiazole-6-carboxylate derivatives, followed by esterification and reaction with amines to form Schiff bases, has been explored for developing compounds with antimicrobial activity. researchgate.net
Derivatization of the Thiazole Ring (C2-Position): The C2 position is the most common site for derivatization on the thiazole ring.
Sulfenamides: Derivatives like N-t-butylbenzothiazole-2-sulfenamide (TBBS) are widely used as delayed-action accelerators in the vulcanization of rubber, demonstrating a key industrial application of C2-functionalized benzothiazoles. acs.org
Aryl and Heteroaryl Groups: Attaching aromatic or heteroaromatic groups at the C2 position can lead to materials with valuable photophysical properties. For example, 2-(2′-aminophenyl)benzothiazole and its derivatives are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), leading to large Stokes shifts and making them useful as fluorescent probes, sensors, and components in organic light-emitting diodes (OLEDs). mdpi.com
These derivatization strategies allow for the fine-tuning of the molecule's electronic, optical, and biological properties, leading to the development of specialized functional materials.
Applications of 6 Tert Butylbenzothiazole and Its Derivatives in Chemical Sciences
Catalysis and Organocatalysis Utilizing Benzothiazole (B30560) Scaffolds
The benzothiazole framework is integral to the design of advanced catalytic systems. Its derivatives are employed both as ligands that modify the activity of transition metals and as active components in organocatalysis, facilitating a range of organic transformations.
Investigation of 6-tert-Butylbenzothiazole as a Ligand in Transition Metal Catalysis
While research specifically detailing this compound as a standalone ligand is limited, studies on multifunctional ligands incorporating the tert-butylbenzothiazole structure provide significant insights. A notable example is the synthesis of the 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol ligand (HL). This ligand, derived from o-aminothiophenol and 4-tert-butyl-2,6-diformylphenol, has been successfully complexed with various transition metals, including Copper(II), Nickel(II), and Cobalt(II).
Characterization of these complexes reveals that the benzothiazole-based ligand acts in a bidentate fashion. Spectroscopic and magnetic susceptibility data have been used to determine the geometry of the resulting coordination complexes. As summarized in the table below, these studies indicate an octahedral geometry for the Ni(II) and Co(II) complexes and a tetragonal geometry for the Cu(II) complex. The presence of the tert-butyl group on the phenol ring influences the steric and electronic environment of the metal center, which is a critical factor in catalytic applications. These complexes also exhibit fluorescence, with emission maxima varying based on the solvent, suggesting potential applications in sensing and optical materials.
| Metal Ion | Complex | Suggested Geometry | Coordination Behavior |
|---|---|---|---|
| Cu(II) | [Cu(L)Cl(H₂O)]·2H₂O | Tetragonal | Bidentate |
| Ni(II) | [Ni(L)Cl(H₂O)₃] | Octahedral | Bidentate |
| Co(II) | [Co(L)Cl(H₂O)₃] | Octahedral | Bidentate |
Role of Benzothiazole Derivatives in Organic Reaction Catalysis
Benzothiazole derivatives are pivotal in the field of organic synthesis, not only as synthetic targets but also as catalysts. Several modern synthetic routes to produce substituted benzothiazoles rely on transition-metal catalysis, utilizing catalysts such as RuCl₃, Pd(OAc)₂, and Ni(II) for intramolecular cyclization reactions.
Beyond their synthesis, benzothiazole-containing molecules serve as potent organocatalysts. For instance, they have been employed in organic photoredox catalysis. In one application, a transition-metal-free, visible-light-induced photocatalytic method was developed for the direct C–H alkylation of 2,1,3-benzothiadiazole. This reaction uses benzothiazole derivatives as photosensitizers, highlighting their ability to facilitate challenging chemical transformations under mild conditions. Furthermore, the development of donor-π–acceptor–π–donor structures incorporating a bibenzothiazole core has led to organic photosensitizers with excellent two-photon absorption capabilities in the near-infrared (NIR) region. These materials can drive chemical reactions using low-energy NIR light, opening avenues for applications in photocatalysis.
Materials Science Applications in Polymer Chemistry
In polymer science, benzothiazole derivatives are indispensable, particularly in the vulcanization of rubber. They function as accelerators, profoundly influencing the formation of the polymer network and the final properties of the material. Their role extends to enhancing interactions in advanced polymer nanocomposites.
Mechanistic Studies of Benzothiazole Derivatives as Vulcanization Accelerators in Rubber Science
Benzothiazole derivatives, especially sulfenamides like N-cyclohexyl-2-benzothiazolesulfenamide (CBS), are a cornerstone of accelerated sulfur vulcanization in the rubber industry. The mechanism is a complex, multi-step process initiated by the reaction of the accelerator with activators, typically zinc oxide and a fatty acid like stearic acid.
The key mechanistic steps are:
Formation of an Active Complex : The accelerator, zinc oxide, and stearic acid react to form an active accelerator-zinc complex.
Sulfur Ring Opening : This active complex reacts with elemental sulfur (S₈), opening the eight-membered ring to form a zinc-persulfenyl complex with a polysulfidic chain. This is the active sulfurating agent.
Formation of Crosslink Precursors : The active sulfurating agent reacts with the rubber chains at the allylic positions, attaching a polysulfidic pendant group terminated by the benzothiazole moiety.
Crosslink Formation : These pendant groups then react with adjacent rubber chains to form stable polysulfidic crosslinks (C-Sₓ-C), releasing the benzothiazole moiety, which can re-enter the catalytic cycle.
This process creates a three-dimensional polymer network, converting the plastic rubber into a strong, elastic material. The specific type of benzothiazole derivative used significantly affects the scorch time (the safe processing time before vulcanization begins) and the cure rate, allowing for precise control over the manufacturing process.
Interfacial Interactions and Dispersion in Polymer Nanocomposites Containing Benzothiazole Derivatives
In polymer nanocomposites, where fillers like silica or halloysite nanotubes are added to a rubber matrix to enhance mechanical properties, the interface between the filler and the polymer is critical. Benzothiazole accelerators play a crucial, albeit indirect, role in modulating these interfacial interactions.
Research has shown that chemically grafting benzothiazole accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS or CZ), onto the surface of silica or silica-halloysite hybrid fillers creates a "functionalized nanofiller". acs.org This approach has several benefits:
Improved Filler Dispersion : The organic accelerator molecules on the inorganic filler surface act as a compatibilizer, reducing the tendency of the nanoparticles to agglomerate and promoting more uniform dispersion within the rubber matrix. kglmeridian.com
Enhanced Interfacial Interaction : The grafted accelerator strengthens the bond between the filler and the rubber. acs.orgkglmeridian.com During vulcanization, the accelerator moiety participates in the crosslinking reaction, forming direct chemical bonds between the filler surface and the polymer network. kglmeridian.com
Localized Acceleration : The vulcanization reaction is initiated at the filler-polymer interface, leading to a higher crosslink density in this region. This strengthens the interface and improves stress transfer from the polymer matrix to the reinforcing filler.
This strategy of using accelerator-functionalized fillers leads to nanocomposites with significantly improved mechanical properties, such as tensile strength and toughness, compared to systems where the components are simply mixed. acs.org
Influence on Polymer Network Formation and Rheological Properties
The choice of benzothiazole accelerator and its concentration directly governs the kinetics of vulcanization, which in turn dictates the final polymer network structure and the material's rheological properties. The use of binary accelerator systems, often combining a primary accelerator like N-Cyclohexyl-2-benzothiazolesulfenamide with a secondary benzothiazole-based accelerator, can create a synergistic effect. researchgate.net
This synergy leads to:
Reduced Cure Time : Binary systems are often more efficient, significantly shortening the time required to achieve optimal cure (t₉₀). researchgate.net
Improved Rheometric Properties : The rate and state of cure, measured by a rheometer, are enhanced. This includes a higher torque difference (MH - ML), which correlates with a higher crosslink density. mdpi.com
Enhanced Mechanical Properties : The resulting vulcanizate exhibits improved hardness, tensile strength, and abrasion resistance due to a more efficiently formed and robust polymer network. researchgate.netresearchgate.net
The table below illustrates the typical effects of using a synergistic secondary benzothiazole accelerator system compared to a primary accelerator alone on the vulcanization characteristics and properties of natural rubber.
| Property | Primary Accelerator (CBS) | Binary System (CBS + Secondary Accelerator) | Impact of Binary System |
|---|---|---|---|
| Scorch Time (tₛ₂) (min) | ~4.5 | ~3.0 | Decreased |
| Cure Time (t₉₀) (min) | ~15 | ~10 | Decreased researchgate.net |
| Torque Difference (dNm) | ~18 | ~22 | Increased mdpi.com |
| Tensile Strength (MPa) | ~25 | ~29 | Improved researchgate.net |
By controlling the polymer network formation, these derivatives allow for the precise tailoring of a rubber compound's processing behavior and the performance of the final product. mdpi.com
Advanced Materials for Photonic and Electronic Devices (e.g., related to conjugated nitroxides)
Extensive research into the applications of this compound and its derivatives in advanced materials for photonic and electronic devices, particularly in relation to conjugated nitroxides, has yielded limited specific findings in publicly available scientific literature. While the broader class of benzothiazole derivatives has been investigated for its potential in organic electronics due to its inherent electronic and photophysical properties, detailed studies focusing specifically on the 6-tert-butyl substituted variant, especially in the context of conjugated nitroxides, are not prominently documented.
The benzothiazole core is known to be an effective electron-accepting unit, which makes it a valuable component in the design of donor-acceptor type molecules for optoelectronic applications. These applications can include organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The introduction of substituents onto the benzothiazole ring system allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences the performance of the resulting devices.
The tert-butyl group at the 6-position is generally incorporated to enhance the solubility of the molecule in organic solvents and to influence the solid-state packing of the material by preventing close intermolecular π-π stacking. This can lead to improved processability for device fabrication and can also affect the charge transport properties of the material.
Conjugated nitroxides are a class of stable organic radicals that possess unique magnetic and redox properties. The integration of such radical moieties into a conjugated molecular framework containing a benzothiazole unit could theoretically lead to novel materials with interesting magneto-optical or spintronic properties. The unpaired electron of the nitroxide could interact with the π-conjugated system of the benzothiazole, potentially leading to materials with tunable electronic and magnetic behaviors. However, a thorough search of scientific databases does not reveal specific research articles or detailed findings on the synthesis, characterization, or application of this compound derivatives functionalized with conjugated nitroxides for photonic and electronic devices.
Therefore, while the foundational concepts suggest that such materials could be of scientific interest, there is a lack of concrete research data to present on their specific applications and performance in this area. Further research would be necessary to explore the potential of this specific class of compounds.
Environmental Research and Pathways of Benzothiazoles
Occurrence and Distribution of Benzothiazoles in Environmental Matrices
Benzothiazoles are widely detected in various environmental matrices, a direct consequence of their extensive use and incomplete removal during waste treatment processes. nih.gov Their presence has been confirmed in wastewater, aquatic ecosystems, and even the atmosphere. nih.govresearchgate.net
The detection and quantification of benzothiazole (B30560) derivatives in aquatic environments rely on sophisticated analytical techniques capable of measuring low concentrations. The primary methods employed are based on chromatography coupled with mass spectrometry.
Gas chromatography-mass spectrometry (GC-MS) is a reference method for the identification and quantification of such compounds due to its high sensitivity and specificity. amecj.com Sample preparation for GC-MS analysis often involves an extraction step to isolate the target analytes from the water matrix. Techniques like static headspace extraction, where the volatile compounds in the space above the sample are analyzed, are suitable for this class of chemicals. amecj.comepa.gov Other sample introduction methods include direct injection or azeotropic distillation. epa.gov
High-performance liquid chromatography (HPLC) is another key technique used for the analysis of benzothiazoles. amecj.com It is particularly advantageous as it does not require the analytes to be volatile and avoids potential thermal degradation that can occur during GC analysis. amecj.com
Table 1: Common Analytical Methods for Surveillance of Benzothiazole Derivatives
| Technique | Detector | Sample Preparation | Key Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Static Headspace, Direct Injection, Azeotropic Distillation | High sensitivity and specificity for identification. |
Wastewater treatment plants (WWTPs) are considered a principal pathway for the entry of benzothiazoles into the aquatic environment. nih.gov Many of these compounds are not completely eliminated by conventional wastewater treatment processes, leading to their presence in the final effluent that is discharged into rivers and other water bodies. nih.gov Consequently, the detection of benzothiazoles in treated wastewater and recycled water is a common finding in environmental monitoring studies.
Benzothiazoles have been identified in the atmosphere, indicating that atmospheric transport is a relevant distribution mechanism. researchgate.net Their presence in atmospheric aerosols has implications for air quality, particularly in urban and industrial centers where these compounds are found in higher concentrations. researchgate.net
Studies have reported outdoor atmospheric concentrations in the tens of parts per trillion (ppt), with levels potentially reaching parts per billion (ppb) near specific sources. researchgate.net Research suggests that benzothiazoles may act as potential contributors to the formation of secondary aerosols and could play a role in atmospheric sulfur chemistry. researchgate.net This indicates that once airborne, these compounds can undergo chemical transformations and contribute to wider environmental phenomena.
Environmental Fate and Degradation Studies
The persistence and transformation of 6-tert-Butylbenzothiazole in the environment are governed by its susceptibility to processes like photodegradation and biotransformation.
Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic chemicals. For benzothiazole derivatives, this process is initiated by the absorption of ultraviolet (UV) radiation. researchgate.net In aqueous environments, this can lead to the formation of highly reactive species like hydroxyl radicals (·OH), which attack the benzothiazole molecule. nih.gov
The degradation pathway often involves the formation of hydroxylated intermediates. nih.gov Further reactions can lead to the opening of the benzene (B151609) ring. nih.gov In the presence of other chemicals, such as carbon tetrachloride, the photochemical behavior of benzothiazole derivatives can be significantly altered, leading to a variety of different products. researchgate.net Studies on related compounds have shown that the photodegradation process can ultimately break down the molecule into smaller components, such as chlorides and derivatives of acetic acid. researchgate.net
Table 2: Potential Intermediates and Products of Benzothiazole Photodegradation
| Compound Type | Example | Formation Pathway |
|---|---|---|
| Hydroxylated Intermediate | Hydroxy-benzothiazole | Reaction with hydroxyl radicals. nih.gov |
| Ring-Opened Product | - | Cleavage of the benzene or thiazole (B1198619) ring. nih.gov |
| Small Organic Acid | Acetic Acid Derivative | Fragmentation of the parent molecule. researchgate.net |
Biotransformation, or the breakdown of substances by living organisms, is a crucial factor in determining the environmental persistence of a chemical. For many complex organic molecules, this process can be slow.
Studies on structurally similar compounds, such as phenolic benzotriazoles substituted with a tert-butyl group, have shown that they are not readily biodegradable. nih.gov For instance, in standard OECD tests for ready biodegradability, related compounds showed little to no mineralization over a 28-day period. nih.gov The structural features, particularly the stable benzothiazole ring system and the bulky tert-butyl group, likely contribute to this resistance to microbial breakdown. This suggests that this compound is likely to be persistent in the environment, meaning it can remain intact for long periods without significant degradation. nih.gov Chemicals that are not easily broken down are classified as persistent, and their environmental hazard assessment often focuses on this characteristic. nih.govepa.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-tert.butylbenzothiazole-2-sulfenamide |
| Benzothiazole |
| Carbon tetrachloride |
| Acetic acid |
Adsorption and Sorption Behavior in Environmental Compartments
The environmental fate and mobility of this compound are significantly governed by its adsorption and sorption characteristics within various environmental matrices, such as soil, sediment, and sludge. Sorption, a process that includes both absorption (partitioning into an organic matrix) and adsorption (adhesion to a surface), dictates the compound's distribution between solid and aqueous phases. This partitioning is critical as it influences the bioavailability, potential for transport, and susceptibility to degradation of the compound in the environment.
Sorption processes for benzothiazoles are often described using isotherm models, such as the Freundlich model, which accommodates heterogeneous surfaces. researchgate.net The Freundlich equation relates the concentration of the solute adsorbed to the solid phase to its concentration in the aqueous phase at equilibrium. The key parameters from this model, the Freundlich coefficient (KF) and the Freundlich exponent (n), quantify the sorption capacity and the non-linearity of the sorption process, respectively.
Research on the sorption of 1,3-benzothiazole and 2-(methylthio)benzothiazole (B1198390) to Danube River geosorbent illustrates these principles. The study yielded Freundlich model parameters indicating a higher sorption affinity for the more hydrophobic MTBT. researchgate.net
Table 1: Freundlich Isotherm Parameters for Selected Benzothiazoles on Danube Geosorbent
| Compound | KF ((μg/g)/(mg/L)n) | n (Freundlich exponent) | log Kow |
|---|---|---|---|
| 1,3-Benzothiazole (BT) | 1.997 | 0.821 | 1.96 |
| 2-(Methylthio)benzothiazole (MTBT) | 4.321 | 0.854 | 3.22 |
Data sourced from a study on Danube geosorbent. The KF value indicates sorption capacity, and n indicates the non-linearity of the sorption. researchgate.net
The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter used to predict the mobility of organic compounds in soil and sediment. nih.gov It normalizes the soil/sediment-water partition coefficient (Kd) to the fraction of organic carbon (foc) in the solid matrix (Koc = Kd / foc). A high Koc value signifies a strong tendency for a chemical to adsorb to organic matter, resulting in low mobility. nih.gov Given the hydrophobicity imparted by the tert-butyl group, this compound is anticipated to have a high Koc value, leading to its accumulation in organic-rich environmental compartments like sewage sludge and the sediment of aquatic systems.
Several factors can influence the adsorption and sorption of benzothiazoles in the environment:
Organic Matter Content: The primary factor for hydrophobic compounds like this compound is the organic carbon content of the soil or sediment. Higher organic content provides more sites for partitioning, leading to stronger sorption. researchgate.net
pH: The pH of the surrounding water and soil can affect the chemical speciation of the compound and the surface charge of the sorbent material, potentially influencing electrostatic interactions. acs.org
Salinity: The ionic strength of the water can impact the solubility of the organic compound and its interaction with solid surfaces. acs.org
Particle Size: The size of the sorbent particles affects the available surface area for adsorption. Smaller particles, such as those found in clay and silt, offer a larger surface area-to-volume ratio, which can enhance adsorption. acs.org
Biological Activity and Mechanistic Investigations of 6 Tert Butylbenzothiazole Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Benzothiazoles
The biological activity of benzothiazole (B30560) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial in rationalizing the design of more potent and selective analogues. For benzothiazole derivatives, substitutions at the C-2 and C-6 positions have been identified as particularly important for a variety of biological activities. benthamscience.com
Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate structural features of benzothiazole derivatives with their biological activities, such as anticancer potential. chula.ac.th These studies fragment the benzothiazole scaffold to analyze the contribution of different substituents. For instance, GQSAR analysis has shown that the presence of hydrophobic groups at one position (R1) and six-membered rings at another (R2) can enhance anticancer activity. chula.ac.th Descriptors like electronegativity and hydrophilic surface area are key, with findings suggesting that electron-withdrawing groups and sufficient lipophilicity can increase the potency of these compounds by facilitating their ability to cross cell barriers. chula.ac.th
In the context of 2,6-disubstituted benzothiazoles, SAR studies have established that a cationic center at the 2-position is often essential for activity. nih.gov Furthermore, the distance between the substituent at the 2-position and an aromatic ring at the 6-position plays a critical role in the compound's biological efficacy. nih.gov
Table 1: GQSAR Model Descriptors for Anticancer Activity of Benzothiazole Derivatives chula.ac.th
| Descriptor | Position | Contribution | Implication for Activity |
| DeltaEpsilonC | R1 | Negative | Substitution with electron-withdrawing groups (e.g., nitro, halogen) increases activity. |
| XKHydrophilicArea | R1 | Negative | Substitution with lipophilic aryl or heteroaryl rings increases activity. |
| 6 Chain Count | R2 | Positive | Modification at the R2 amino group with aryl and heteroaryl groups increases activity. |
Antifilarial Efficacy of 2-tert-Butyl-Benzothiazole Derivatives and Mode of Action
Derivatives of 2-tert-butyl-benzothiazole have demonstrated significant efficacy against filarial parasites. In vitro studies against adult Litomosoides carinii, a filarial nematode, have shown that several 2-tert-butyl-benzothiazole derivatives can cause complete immobilization of the worms. nih.govscispace.com
Compounds such as CGP 21835 and CGP 21306 were found to be highly effective, causing complete immobilization of female worms within four hours at a concentration of 1 nmol/ml in a protein-free medium. nih.gov Even short-term exposure of one hour to these compounds produced similar effects. nih.govscispace.com Other derivatives, including the thiourea (B124793) derivatives CGP 26702 and CGP 20309, required higher concentrations to achieve the same level of immobilization after short-term exposure. nih.gov It was consistently observed that male parasites exhibited greater resistance to these drugs than females under the experimental conditions. nih.govscispace.com The efficacy of all tested compounds was diminished when the medium was supplemented with 10% foetal calf serum, indicating a potential interaction with serum proteins. nih.gov
The mode of action of these antifilarial compounds appears to be linked to the parasite's mitochondria. The activity of these derivatives on the muscle mitochondria of the parasites is a key aspect of their filaricidal mechanism. nih.gov
Table 2: In Vitro Antifilarial Efficacy of 2-tert-Butyl-Benzothiazole Derivatives against L. carinii nih.gov
| Compound | Chemical Class | Concentration for Immobilization (Permanent Exposure) | Time to Immobilization (Females) |
| CGP 21306 | - | 1 nmol/ml | 4 h |
| CGP 21835 | - | 1 nmol/ml | 4 h |
| CGP 20376 | 5-methoxy analogue | 1 nmol/ml | 4 h |
| CGP 21833 | N-methyl-piperazinyl-thiocarbonylamino | 1 nmol/ml | 20 h |
| CGP 26702 | Thiourea derivative | 1 nmol/ml | 20 h |
| CGP 20309 | Thiourea derivative | 1 nmol/ml | 20 h |
Antifungal and Anti-Yeast Activity of Benzothiazole Analogues
The benzothiazole scaffold is a privileged structure in the development of antifungal agents. nih.gov Derivatives incorporating this core have shown promising activity against a range of fungal pathogens, including various Candida species and Aspergillus niger. nih.govresearchgate.net
Studies on C-6 methyl-substituted benzothiazole derivatives have been conducted to evaluate their antifungal potential. researchgate.netscitechjournals.com A series of novel derivatives were synthesized and tested against Candida albicans, a common cause of skin and mucosal infections. scitechjournals.com In these studies, compounds were synthesized by modifying the C-2 and C-7 positions while maintaining a methyl group at the C-6 position. scitechjournals.com The antifungal activity was assessed using the cup plate method. Certain derivatives, such as D-02 and D-08, demonstrated potent antifungal activity against C. albicans, while others showed moderate inhibitory effects compared to the standard drug, Griseofulvin. scitechjournals.com
Similarly, the antifungal activity of C-6 methyl-substituted derivatives was evaluated against Aspergillus niger. researchgate.net Among the synthesized compounds, derivative D-5 showed potent activity, while compounds D-6, D-8, and D-9 exhibited moderate inhibition at concentrations of 50µg/ml and 100µg/ml. researchgate.net These findings highlight that substitutions at the C-6 position of the benzothiazole nucleus can significantly influence antifungal efficacy.
Table 3: Antifungal Activity of C-6 Methyl Substituted Benzothiazole Derivatives researchgate.netscitechjournals.com
| Compound | Fungal Strain | Activity Level (Compared to Standard) |
| D-02 | Candida albicans | Potent |
| D-08 | Candida albicans | Potent |
| D-01 | Candida albicans | Moderate |
| D-04 | Candida albicans | Moderate |
| D-5 | Aspergillus niger | Potent |
| D-6 | Aspergillus niger | Moderate |
| D-8 | Aspergillus niger | Moderate |
| D-9 | Aspergillus niger | Moderate |
Interactions with Biological Targets and Biochemical Pathways
The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various biological targets and modulate biochemical pathways. One of the identified mechanisms involves the inhibition of specific enzymes that are crucial for pathogen survival. For instance, some benzothiazole analogues have been found to inhibit enzymes of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net
In the context of cancer therapy, a focused library of 2,6-disubstituted benzothiazoles was designed as inhibitors of the Hsp90 C-terminal domain (CTD). nih.gov Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. The most potent compounds from this series demonstrated low micromolar antiproliferative activities against the MCF-7 breast cancer cell line and induced the degradation of Hsp90 client proteins in a dose-dependent manner. nih.gov
As previously mentioned in the context of antifilarial activity, the muscle mitochondria of parasites are a key target for 2-tert-butyl-benzothiazole derivatives. nih.gov This suggests an interference with cellular respiration and energy metabolism pathways within the parasite.
Design and Synthesis of Biologically Active Benzothiazole Conjugates
The synthesis of benzothiazole derivatives is a dynamic area of research, with numerous methods developed to create novel compounds with enhanced biological activity. mdpi.commdpi.com A key strategy involves the design and synthesis of bioconjugates, where the benzothiazole core is linked to other biologically active molecules or moieties like amino acids or sugars to improve properties such as solubility, potency, and selectivity. google.com
Novel conjugates of benzothiazole derivatives with cystine and glucosamine (B1671600) have been synthesized. google.com Glucosamine, an amino sugar, is a precursor in the biochemical synthesis of glycosylated proteins and lipids and is a structural component of polysaccharides in fungi and other organisms. google.com Such conjugation strategies aim to enhance the biological activity of the parent benzothiazole molecule.
The synthesis of 6-N-functionalized derivatives of 2-aminobenzothiazoles represents another important approach. nih.gov This typically involves a multi-step process starting from a nitro-substituted benzothiazole, followed by protection of the 2-amino group, reduction of the nitro group to an amino group, and subsequent functionalization. nih.gov This allows for the introduction of diverse chemical groups at the 6-position to modulate the biological activity of the resulting compounds. For example, this pathway has been used to create benzothiazol-disulfonamide scaffolds that act as potent inhibitors of the hepatitis C virus. nih.gov
Advanced Analytical Methodologies for Research on Benzothiazole Compounds
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For benzothiazole (B30560) compounds, the two most powerful and commonly used techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Benzothiazoles
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing polar and thermally labile compounds like many benzothiazole derivatives, which may not be suitable for GC analysis. The liquid chromatograph separates the compounds in the sample, which are then ionized and detected by two mass spectrometers arranged in series. This dual-mass analysis provides a high degree of certainty in compound identification and quantification, even in complex matrices.
LC-MS/MS methods offer significant advantages, including minimal sample preparation and the ability to measure a broad range of compounds in a single run. The use of specific ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide array of benzothiazole structures. For complex samples, high-resolution mass spectrometry (HRMS) coupled with LC can provide even greater specificity and confidence in identifying unknown benzothiazole-related compounds.
Table 1: Typical LC-MS/MS Parameters for Benzothiazole Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-phase C18 or similar |
| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QToF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For many benzothiazoles, including the parent benzothiazole and derivatives like 2-(methylthio)-benzothiazole, GC-MS provides excellent separation and definitive identification based on mass spectral libraries. The sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer.
GC-MS is particularly advantageous for its high chromatographic resolution and the availability of extensive, standardized mass spectral libraries for compound identification. However, some polar or thermally unstable benzothiazole derivatives may require a derivatization step to increase their volatility and thermal stability before they can be analyzed effectively by GC-MS.
Table 2: Typical GC-MS Parameters for Benzothiazole Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5ms, HP-5ms, or similar non-polar to mid-polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless or Pulsed Splitless for trace analysis |
| Oven Program | Temperature gradient from ~50°C to 300°C |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
Extraction and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is critical for accurate analysis, especially when dealing with complex matrices such as environmental water, soil, or biological tissues. The goal is to isolate and concentrate the target benzothiazole compounds while removing interfering substances.
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-Phase Extraction (SPE) is the most widely used technique for the preconcentration and cleanup of benzothiazoles from aqueous samples. It is valued for its simplicity, reproducibility, and low cost. The process involves passing a liquid sample through a solid sorbent material that retains the target analytes. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an organic solvent. Mixed-mode ion-exchange sorbents have been shown to be effective for the selective determination of compounds like 2-aminobenzothiazole (B30445) in complex samples.
Recent advancements include the development of novel methods like double-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD), which simplifies traditional SPE by eliminating cumbersome steps and has been successfully applied to determine benzothiazoles in fish samples. Solid-phase microextraction (SPME) is another valuable technique, particularly when coupled with GC-MS, for analyzing benzothiazoles in seafood.
Novel Extraction Solvents and Green Analytical Chemistry Principles
In line with the principles of green chemistry, there is a growing effort to develop more environmentally friendly analytical methods. This includes replacing hazardous organic solvents with greener alternatives and designing more efficient extraction processes.
One such technique is subcritical water extraction , which uses water at high temperatures (between 100°C and 374°C) and pressures to extract organic compounds. This method has been successfully developed for the determination of benzothiazoles in seafood, offering a green alternative to conventional solvent extraction.
Supercritical fluid extraction (SFE) , most commonly using carbon dioxide (CO2), is another green technique. CO2 becomes a supercritical fluid above its critical temperature (31°C) and pressure (74 bar), exhibiting properties of both a liquid and a gas. This allows it to penetrate solid matrices effectively and dissolve target compounds. By adding a co-solvent like ethanol (B145695), the polarity of the supercritical CO2 can be modified to enhance the extraction of a wider range of compounds. After extraction, the CO2 can be returned to its gaseous state, leaving a solvent-free extract.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, though originally developed for pesticides, is increasingly applied to other contaminants in food and environmental samples. This approach, which involves an acetonitrile extraction followed by a cleanup step called dispersive SPE, aligns with green chemistry principles by reducing solvent usage and simplifying sample preparation. It has been effectively used for extracting 2-aminobenzothiazole from fish samples.
Hyphenated Techniques for Comprehensive Profiling and Identification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. While LC-MS and GC-MS are the most common examples, more advanced configurations provide even greater analytical power.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation capabilities compared to conventional one-dimensional GC. In GC×GC, two columns with different separation mechanisms are connected in series. This powerful technique can resolve compounds that co-elute in a single column, which is invaluable for characterizing benzothiazoles in complex environmental samples like river water and sewage.
Similarly, two-dimensional liquid chromatography (2D-LC) provides enhanced resolution for complex liquid samples by using two different LC separation modes. When hyphenated with high-resolution mass spectrometry, 2D-LC can offer unparalleled insights into the composition of intricate mixtures containing various benzothiazole isomers and derivatives. Other hyphenated techniques, such as LC-NMR , provide direct structural information about the separated compounds, which is crucial for the unambiguous identification of novel or unexpected benzothiazole metabolites and degradation products.
Non-Target and Suspect Screening Strategies for Emerging Benzothiazoles
The environmental prevalence of contaminants of emerging concern (CECs) presents a significant analytical challenge. frontiersin.org Many of these compounds, which include industrial chemicals and transformation products, are not routinely monitored and may go undetected by traditional targeted analysis methods. Benzothiazoles, a class of compounds widely used in industrial processes, are increasingly recognized as CECs, primarily due to their use as vulcanization accelerators in tire manufacturing. sccwrp.orgnih.gov Consequently, they are frequently found in urban runoff, wastewater, and sediments. dtu.dkbohrium.comacs.org Advanced analytical methodologies, specifically non-target and suspect screening analyses utilizing high-resolution mass spectrometry (HRMS), have become indispensable tools for identifying these and other previously unknown pollutants in complex environmental matrices. technologynetworks.commdpi.com
Non-target screening (NTS) aims to comprehensively identify all detectable chemical entities in a sample without preconceived bias, essentially searching for "unknown unknowns." researchgate.net In contrast, suspect screening analysis (SSA) searches for a predefined list of suspected compounds for which reference standards are not necessarily available, but whose exact mass and predicted retention time can be used for tentative identification. mdpi.com These approaches are particularly well-suited for the discovery of emerging benzothiazole derivatives that leach from sources like tire and road wear particles (TRWP). dtu.dkbohrium.com
The general workflow for these screening strategies involves sample collection from relevant environmental compartments (e.g., stormwater, industrial effluent), followed by extraction and analysis, typically using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). mdpi.commdpi.com The resulting data is then processed through sophisticated software to detect features (unique mass-to-charge ratio and retention time pairs), which are then compared against extensive chemical databases for tentative identification. Confirmation requires matching the fragmentation pattern (MS/MS spectrum) and retention time with an authentic reference standard.
Research employing these strategies has successfully identified numerous benzothiazole compounds in environmental samples. For instance, non-target analysis of tire crumb rubber leachate has confirmed the presence of benzothiazole and 2-mercaptobenzothiazole (B37678). frontiersin.org Similarly, studies on urban runoff and wastewater have identified several derivatives, highlighting the significant contribution of traffic-related pollution to their environmental load. bohrium.comacs.org
One study focusing on urban runoff utilized LC-HRMS to quantify 187 polar organic micropollutants, finding that traffic-derived pollutants, including rubber additives like benzothiazoles, were strongly represented. bohrium.com Another investigation identified 1,3-benzothiazole-2-sulfonic acid, a transformation product of the vulcanization accelerator 2-mercaptobenzothiazole, as one of the most intense chemical features in road runoff samples. mdpi.com These findings underscore the power of screening methods to not only detect parent compounds but also their environmental transformation products.
While numerous benzothiazoles have been identified, the detection of specific isomers like 6-tert-Butylbenzothiazole via these methods is not prominently documented in the reviewed scientific literature. However, the identification of related structures suggests its potential presence. For example, a non-target analysis of car tire crumb rubber detected 3-tert-butylphenol, indicating that tert-butylated compounds are indeed part of tire composition. frontiersin.org Furthermore, N-t-butylbenzothiazole-2-sulfenamide (TBBS) is a known vulcanization accelerator used in the rubber industry, making it a plausible source of tert-butylated benzothiazole contaminants. acs.org The analytical frameworks of non-target and suspect screening are ideally designed to detect such previously unmonitored compounds, should they be present in environmental samples.
The table below summarizes key research findings on the identification of emerging benzothiazoles in environmental samples using advanced screening methodologies.
| Compound Identified | Sample Matrix | Analytical Method | Key Finding |
| Benzothiazole | Tire Crumb Rubber Leachate | GC-MS Non-Target Analysis | Identified with a ≥90% match to library spectra, confirming its presence as a leachable component from tires. frontiersin.org |
| 2-Mercaptobenzothiazole | Tire Crumb Rubber Leachate | GC-MS Non-Target Analysis | Detected as a significant component of the chemical cocktail leaching from tire rubber. frontiersin.org |
| 2-(Methylthio)benzothiazole (B1198390) | Urban Runoff | LC-HRMS | Correlated with rubber particle counts in runoff, serving as a marker for tire leaching. bohrium.com |
| 1,3-Benzothiazole-2-sulfonic acid | Road Runoff | UPLC-IM-HRMS | Identified as a transformation product of 2-mercaptobenzothiazole and one of the most intense chemical features detected. mdpi.com |
| 3-tert-Butylphenol | Tire Crumb Rubber Leachate | GC-MS Non-Target Analysis | The presence of this tert-butylated compound suggests that related structures could also leach from tire materials. frontiersin.org |
Future Research Directions and Challenges in 6 Tert Butylbenzothiazole Chemistry
Development of Novel and Sustainable Synthetic Approaches
A primary challenge in the synthesis of 6-tert-butylbenzothiazole and its derivatives is the reliance on traditional methods that can be inefficient and environmentally taxing. Future research will increasingly focus on "green chemistry" principles to develop more sustainable and efficient synthetic routes. mdpi.comnih.gov
Key areas of development include:
Catalyst-Free Reactions: Exploring synthetic pathways that eliminate the need for catalysts, particularly those based on heavy metals, can simplify purification processes and reduce toxic waste. bohrium.com Recent successes in the catalyst-free synthesis of substituted benzothiazoles at room temperature using sustainable solvents like ethanol (B145695) offer a promising blueprint. bohrium.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields, presenting a more energy-efficient alternative to conventional heating. nih.gov
One-Pot, Multi-Component Reactions: Designing syntheses where multiple reaction steps are carried out in a single vessel without isolating intermediates improves efficiency and minimizes solvent usage and waste generation. mdpi.comrsc.org
Use of Greener Catalysts and Solvents: Research into biodegradable catalysts or the use of water as a reaction medium is crucial for developing environmentally benign processes. rsc.org For instance, the development of heterogeneous catalysts like SnP2O7 has shown high yields and reusability, aligning with green chemistry goals. nih.gov
These innovative approaches aim to make the production of this compound more economical and environmentally friendly, which is essential for its broader application.
| Synthetic Approach | Key Advantages | Representative Research Area |
| Catalyst-Free Synthesis | Reduced toxic waste, simplified purification, lower cost. bohrium.com | Reactions in sustainable solvents like ethanol at room temperature. bohrium.com |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.govrsc.org | Rapid synthesis of 2-substituted benzothiazoles using catalysts like P4S10. nih.gov |
| One-Pot Reactions | Increased efficiency, atom economy, reduced waste. mdpi.comrsc.org | Solid-phase, solvent-free reactions utilizing molecular iodine. nih.gov |
| Green Catalysis | Use of non-toxic, reusable catalysts and environmentally benign solvents. nih.govrsc.org | Synthesis using heterogeneous catalysts (e.g., SnP2O7) or in aqueous media. nih.govrsc.org |
Exploration of Undiscovered Reactivity Profiles
While the fundamental reactivity of the benzothiazole (B30560) core is understood, the specific influence of the 6-tert-butyl group on its chemical behavior warrants deeper investigation. Future research should aim to uncover novel reactions and functionalization strategies to expand the chemical space accessible from this compound.
Directions for exploration include:
C-H Bond Functionalization: Developing methods for the direct functionalization of carbon-hydrogen bonds on the benzene (B151609) ring of the benzothiazole scaffold is a major goal in modern organic synthesis. This would allow for the efficient introduction of new functional groups without the need for pre-functionalized starting materials.
Novel Cyclization Reactions: Investigating new cyclization strategies to build upon the existing this compound core could lead to complex, polycyclic structures with unique properties and biological activities. mdpi.com
Reactions with Novel Reagents: The reaction of this compound with newly developed and exotic reagents could unveil unprecedented chemical transformations and lead to the synthesis of compounds with novel architectures. researchgate.net
Photoredox Catalysis: Utilizing visible-light photoredox catalysis can enable mild and selective transformations that are often difficult to achieve with traditional thermal methods, opening new avenues for derivatization. nih.gov
A deeper understanding of the reactivity of this compound will be crucial for designing and synthesizing next-generation molecules for various applications.
Advanced Computational Modeling for Property Prediction and Design
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. rjpbr.com For this compound, these methods offer a powerful way to predict properties, guide experimental work, and design new molecules with desired functions, ultimately saving time and resources. frontiersin.orgresearchgate.net
Future computational efforts will likely focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives with high accuracy. mdpi.comconsensus.appscirp.org This information can elucidate reactivity, stability, and potential reaction mechanisms. mdpi.com
Molecular Docking and Virtual Screening: In drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. rjpbr.comnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates for further experimental testing. frontiersin.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Developing QSAR models for this compound derivatives can help predict the activity of unsynthesized compounds and optimize molecular design.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. biointerfaceresearch.com Applying these models to novel this compound derivatives can help identify potential liabilities early in the drug development process. nih.gov
| Computational Method | Application in this compound Research | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and vibrational frequencies. mdpi.comscirp.org | Prediction of chemical reactivity, stability, and spectroscopic features. mdpi.com |
| Molecular Docking | Simulating the binding of derivatives to biological targets (e.g., proteins). rjpbr.comnih.gov | Identification of potential drug candidates and elucidation of mechanism of action. nih.gov |
| QSAR | Correlating structural features with biological activity. nih.gov | Guiding the design of more potent and selective compounds. |
| ADMET Prediction | In silico profiling of pharmacokinetic and toxicity properties. biointerfaceresearch.comnih.gov | Early identification of drug-like candidates with favorable safety profiles. biointerfaceresearch.com |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The unique properties of the benzothiazole scaffold position it as a valuable component in interdisciplinary research, particularly at the intersection of chemistry, materials science, and environmental science. interesjournals.orgresearchgate.net Future research on this compound should leverage this potential.
Key interdisciplinary avenues include:
Materials Science: The rigid, aromatic structure of this compound makes it an interesting building block for novel organic materials. Potential applications include organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers. nih.gov The tert-butyl group can enhance solubility and influence the solid-state packing of these materials.
Environmental Chemistry: Benzothiazoles are recognized as emerging environmental contaminants, often associated with rubber products like vehicle tires. acs.orggdut.edu.cn Research is needed to understand the environmental fate, persistence, and potential toxicity of this compound. researchgate.net This includes studying its degradation pathways (e.g., microbial degradation, photodegradation) and its potential for bioaccumulation. acs.orgacs.org
Corrosion Inhibition: Benzothiazole derivatives are known to be effective corrosion inhibitors. Investigating the efficacy of this compound for protecting various metals could lead to new industrial applications.
Bridging these scientific disciplines will be key to developing innovative applications for this compound while ensuring its environmental sustainability.
Biotechnological Applications and Bio-inspired Design Principles
The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide range of biological activities. nih.govnih.gov The introduction of a tert-butyl group can modulate these properties, often enhancing lipophilicity and metabolic stability.
Future research in this area should focus on:
Drug Discovery and Development: Systematically exploring derivatives of this compound for various therapeutic targets is a promising avenue. Areas of interest include anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. rjpbr.comnih.govresearchgate.net The design of hybrid molecules that combine the this compound core with other pharmacologically active motifs is a particularly attractive strategy. nih.gov
Bio-inspired Synthesis: Nature produces a variety of complex molecules containing the benzothiazole ring. Studying the biosynthetic pathways of these natural products can inspire the development of novel, enzyme-based, or biomimetic synthetic methods that operate under mild, environmentally friendly conditions.
Biochemical Probes: Developing fluorescently labeled this compound derivatives could lead to new tools for studying biological systems, such as imaging specific cellular components or monitoring enzyme activity.
The exploration of biotechnological applications, guided by bio-inspired principles, holds significant promise for translating fundamental chemical knowledge of this compound into practical solutions for medicine and life sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
